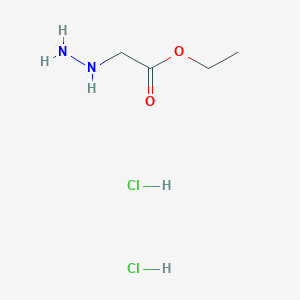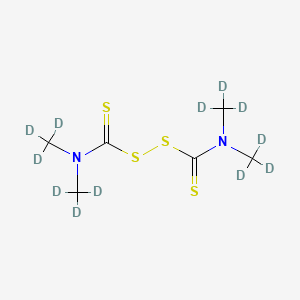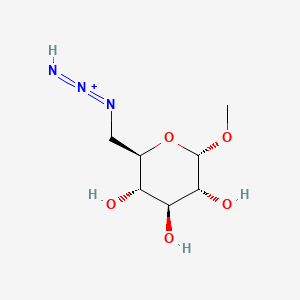
Ethyl 2-hydrazinylacetate dihydrochloride
Vue d'ensemble
Description
Ethyl 2-hydrazinylacetate dihydrochloride, also known as Ethyl hydrazinoacetate hydrochloride, is a chemical compound with the linear formula H2NNHCH2CO2C2H5 · HCl . It has a molecular weight of 154.60 .
Synthesis Analysis
Ethyl hydrazinoacetate hydrochloride has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of Ethyl 2-hydrazinylacetate dihydrochloride can be represented by the SMILES string Cl [H].CCOC (=O)CNN .
Chemical Reactions Analysis
As per the available information, Ethyl hydrazinoacetate hydrochloride has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .
Physical And Chemical Properties Analysis
Ethyl 2-hydrazinylacetate dihydrochloride is a light yellow to light orange powder . It has a melting point of 152-154 °C .
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
1. Intermediate for Pesticide Synthesis Ethyl 2-hydrazinylacetate dihydrochloride serves as an important intermediate in the synthesis of pesticides like chlorantraniliprole. A study by Ju (2014) describes an efficient route for pyrazole synthesis, starting with 2,3-dichloropyridine and proceeding through hydrazinolysis and cyclization (Ju, 2014).
2. Nonlinear Optical Properties for Photonic Applications Nair et al. (2022) investigated the third-order nonlinear optical properties of ethyl 2-hydrazinylacetate derivatives for potential applications in photonic devices. The study indicates promising results for their use in optical limiting and photonic technologies (Nair et al., 2022).
Biological Activity and Potential Applications
1. Antiplatelet and Antioxidant Properties Research by Gurevich et al. (2020) on ethyl 2-hydrazinylacetate derivatives highlighted compounds with notable antiplatelet and antioxidant properties. This study emphasizes the absence of toxic risks and suggests potential therapeutic applications (Gurevich et al., 2020).
2. Biological Activity with Transition Metal Complexes Filipović et al. (2010) synthesized compounds with ethyl hydrazinoacetate, showing biological activity against various bacteria, pointing to potential applications in antimicrobial therapies (Filipović et al., 2010).
3. Inhibitory Effect on Enzyme Activity Munier et al. (1986) analyzed the inhibitory effect of ethyl hydrazinoacetate derivatives on L-phenylalanine ammonia-lyase, a crucial enzyme in biological processes. This study can guide further research in enzyme inhibition (Munier et al., 1986).
Chemical Synthesis and Characterization
1. Synthesis of Novel Compounds Schmidt and Qian (2013) explored the synthesis of [1,2,4]triazolo[4,3-a]pyridines using 2-hydrazinopyridines and ethyl imidates, demonstrating the versatility of ethyl 2-hydrazinylacetate in chemical synthesis (Schmidt & Qian, 2013).
Safety And Hazards
Ethyl 2-hydrazinylacetate dihydrochloride may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 2-hydrazinylacetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2-8-4(7)3-6-5;;/h6H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBGRMBUZPHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydrazinylacetate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















